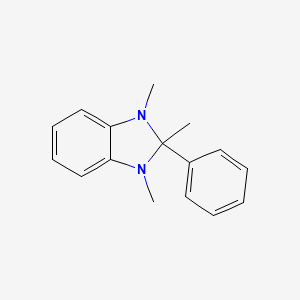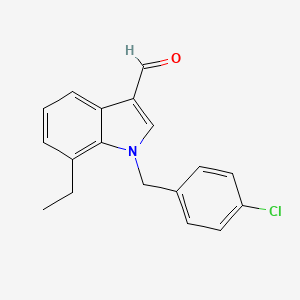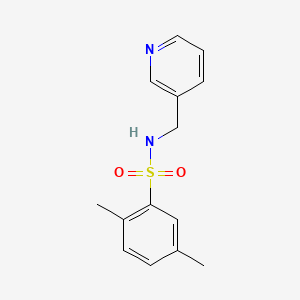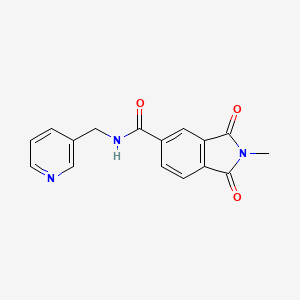
1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole, also known as TMB or Methylene Blue, is a heterocyclic aromatic compound that has been widely used in scientific research. It is a synthetic dye that has been used in various applications ranging from staining biological tissues to treating certain medical conditions.
作用機序
1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been found to have multiple mechanisms of action. It can act as a redox agent, donating or accepting electrons in chemical reactions. It can also act as a photosensitizer, generating reactive oxygen species upon exposure to light. 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been found to have neuroprotective effects, potentially due to its ability to scavenge free radicals and inhibit protein aggregation. Additionally, 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been found to inhibit the growth of cancer cells, potentially due to its ability to induce apoptosis.
Biochemical and Physiological Effects:
1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to increase mitochondrial respiration, potentially due to its ability to act as an electron carrier. 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has also been found to increase the activity of certain enzymes such as catalase and superoxide dismutase, which are involved in antioxidant defense. Additionally, 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been found to decrease the production of reactive oxygen species and inhibit protein aggregation, potentially contributing to its neuroprotective effects.
実験室実験の利点と制限
1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It has a long shelf life and is stable under various conditions. Additionally, 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has multiple applications, making it a versatile compound for various experiments. However, 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has some limitations as well. It can be toxic at high concentrations and may interfere with certain assays. Additionally, 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole can have non-specific interactions with biomolecules, potentially leading to false positive results.
将来の方向性
There are several future directions for 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole research. One potential area of research is its use in photodynamic therapy for cancer treatment. Additionally, 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole.
合成法
The synthesis of 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole involves the reaction of N,N-dimethylaniline and benzaldehyde in the presence of zinc chloride as a catalyst. The reaction produces a yellow-green intermediate, which is then oxidized to 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole using sodium nitrite.
科学的研究の応用
1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been used in various scientific research applications due to its unique properties. It has been used as a staining agent for biological tissues, as it can selectively stain certain structures such as mitochondria and nuclei. It has also been used as a redox indicator in chemical reactions and as a photosensitizer in photodynamic therapy. Additionally, 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been studied for its potential use in treating various medical conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
1,2,3-trimethyl-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-16(13-9-5-4-6-10-13)17(2)14-11-7-8-12-15(14)18(16)3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRQMNKTLOKWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C2=CC=CC=C2N1C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)


![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)

![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)
![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)

